(4r)-4-(Phosphonooxy)-l-proline

Description

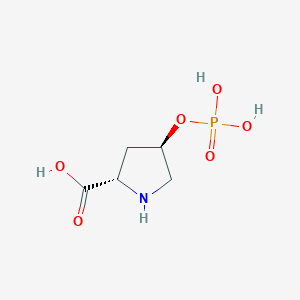

Structure

2D Structure

3D Structure

Properties

CAS No. |

41863-46-1 |

|---|---|

Molecular Formula |

C5H10NO6P |

Molecular Weight |

211.11 g/mol |

IUPAC Name |

(2S,4R)-4-phosphonooxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H10NO6P/c7-5(8)4-1-3(2-6-4)12-13(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H2,9,10,11)/t3-,4+/m1/s1 |

InChI Key |

PTDHHPYVGVHABH-DMTCNVIQSA-N |

SMILES |

C1C(CNC1C(=O)O)OP(=O)(O)O |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)OP(=O)(O)O |

Canonical SMILES |

C1C(CNC1C(=O)O)OP(=O)(O)O |

sequence |

X |

Synonyms |

2-carboxy-4-phosphorylpyrrolidine 4-phosphoryl-L-proline 4-phosphorylproline |

Origin of Product |

United States |

Role in Biochemical Research

Application in Biochemical Assays

The enzymatic cleavage of the phosphonooxy group can be exploited in the design of novel biochemical assays. For instance, the release of inorganic phosphate (B84403) can be quantified using colorimetric methods, such as the malachite green assay. This allows for the continuous monitoring of the activity of phosphatases or other enzymes capable of hydrolyzing the phosphate ester bond.

Utility in Enzyme Inhibition Studies

This compound and its dephosphorylated product, (4R)-hydroxy-L-proline, can be investigated as potential inhibitors of various enzymes.

Targeting Proline-Utilizing Enzymes

Enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and aldehyde dehydrogenase 4A1 (ALDH4A1), are potential targets. nih.govnih.gov While L-proline itself can act as a substrate inhibitor for some of these enzymes, substituted prolines can exhibit different modes of inhibition. unl.edu For example, trans-4-hydroxy-L-proline has been shown to be a competitive inhibitor of mouse ALDH4A1. nih.gov this compound could act as a prodrug inhibitor, being converted to the active hydroxyproline (B1673980) inhibitor within the cellular environment or at the enzyme's active site.

Interactions with Phosphatases and Kinases

The phosphonooxy group makes this compound a substrate for phosphatases. This interaction can be studied to characterize the activity and specificity of different phosphatases. Conversely, the dephosphorylated form, (4R)-hydroxy-L-proline, could potentially be a substrate for specific kinases, although this is less common for hydroxyamino acids compared to serine, threonine, and tyrosine.

Immobilization Strategies for 4r 4 Phosphonooxy L Proline in Heterogeneous Catalysis Research

Design and Preparation of Supported (4R)-4-(Phosphonooxy)-L-proline Catalysts

The immobilization of this compound onto solid supports is a critical step in creating robust and reusable heterogeneous catalysts. A common strategy involves the precipitation of the catalyst onto a support material. For instance, zirconium phosphates have been utilized as supports, where this compound is co-precipitated with zirconium oxychloride (ZrOCl₂) and potentially other phosphonic acids like methylphosphonic acid or phenylphosphonic acid. researchgate.net This method results in amorphous solid materials where the L-proline derivative is integrated into the zirconium phosphate (B84403)/phosphonate (B1237965) matrix.

The primary goal of immobilization is to anchor the catalytically active proline moiety to a solid carrier, thereby preventing its leaching into the reaction medium. nih.gov This can be achieved through various techniques, including covalent bonding, where the catalyst is grafted onto the support. nih.gov The choice of support and immobilization method significantly influences the final catalyst's properties and performance.

Functionalization of Mesoporous Silica (B1680970) Materials with this compound and Related Phosphonic Acids

Mesoporous silica materials, such as SBA-15 and MCM-41, are widely used as supports for catalysts due to their high surface area, tunable pore size, and thermal stability. nih.govresearchgate.net The functionalization of these materials with this compound or similar phosphonic acids can be achieved through two main methods: co-condensation (one-pot synthesis) and post-synthesis grafting. uniupo.itnih.gov

In the co-condensation method, the organosilane containing the desired functional group is added directly to the synthesis gel along with the silica precursor. nih.gov This approach can lead to a uniform distribution of functional groups throughout the silica matrix. nih.gov

The post-synthesis grafting method involves first preparing the mesoporous silica and then reacting it with a suitable organosilane to introduce the functional groups onto the surface. nih.govnih.gov For example, the surface silanol (B1196071) groups (Si-OH) of the silica can be reacted with an aminosilane, which can then be further modified to anchor the proline derivative. uniupo.it The choice between these methods depends on the desired loading and distribution of the active sites. nih.gov

Application of Zirconium Phosphate and Organophosphonate Derivatives as Support Matrices for L-Proline Immobilization

Layered zirconium phosphates (ZrP) have emerged as effective supports for immobilizing L-proline and its derivatives. researchgate.netnih.gov The structure of zirconium phosphate allows for the intercalation or grafting of organic molecules containing phosphonate groups. nih.govnih.gov this compound, with its phosphonooxy group, can be covalently anchored to the zirconium phosphate layers. researchgate.net

The preparation of these supported catalysts often involves a precipitation reaction. For example, a solution of this compound and other phosphonic acids can be treated with a zirconium salt, such as zirconium oxychloride, to form a solid precipitate where the organic moieties are incorporated into the zirconium phosphate structure. researchgate.net The presence of other organophosphonates, like methylphosphonate (B1257008) or phenylphosphonate, can modify the surface properties of the catalyst, such as its hydrophobicity, which in turn can influence the catalytic activity. researchgate.net

Assessment of Retained Catalytic Activity and Stereoselectivity of Immobilized this compound

A crucial aspect of catalyst immobilization is to ensure that the catalytic activity and stereoselectivity of the active species are retained or even enhanced. Immobilized this compound catalysts have been tested in various asymmetric reactions, such as the direct asymmetric aldol (B89426) addition. researchgate.net

In the aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde, L-proline supported on zirconium phosphates with methyl and/or phenyl phosphonates has demonstrated high diastereoselectivity (anti/syn ratios up to 94:6) and high enantiomeric excess (up to 97%). researchgate.net The presence of hydrophobic groups on the catalyst surface was found to promote the diffusion of reactants to the chiral proline active sites, thereby increasing the catalytic activity. researchgate.net

It has been observed that the support material and the method of immobilization can influence the stereochemical outcome of the reaction. For instance, interactions between the support and the reactants or the transition state, such as hydrogen bonding, can affect the orientation of the substrates and thus the stereoselectivity. nih.gov

Table 1: Catalytic Performance of Immobilized this compound in the Asymmetric Aldol Reaction

| Catalyst Support | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| Zirconium Phosphate/Methylphosphonate/Phenylphosphonate | up to 94:6 | up to 97 |

Data sourced from a study on L-proline supported on zirconium phosphates. researchgate.net

Evaluation of Reusability and Long-Term Stability in Heterogeneous Catalytic Systems

A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which is a key principle of green chemistry. The reusability of immobilized this compound catalysts has been investigated to assess their long-term stability and economic viability.

Studies have shown that catalysts based on L-proline immobilized on various supports can be recovered by simple filtration or centrifugation and reused for multiple reaction cycles without a significant loss of activity or stereoselectivity. nih.govresearchgate.net For example, L-proline functionalized mesoporous silica has been reused multiple times without a significant drop in stereoselectivity. researchgate.net Similarly, L-proline supported on a polymer matrix was successfully reused seven times, maintaining a higher catalytic performance than the homogeneous L-proline. researchgate.net

Proposed Catalytic Mechanisms for this compound in Asymmetric Transformations

The catalytic prowess of this compound in asymmetric transformations is rooted in its ability to form key intermediates that facilitate highly stereocontrolled bond formations. The proposed mechanisms for its action in cornerstone reactions like the aldol and Michael additions are largely analogous to those established for L-proline and its 4-hydroxy counterpart.

The catalytic cycle typically commences with the formation of a nucleophilic enamine intermediate. This occurs through the reaction of the secondary amine of the proline ring with a carbonyl donor, such as a ketone or an aldehyde. The resulting enamine is more nucleophilic than the parent carbonyl compound.

Simultaneously, the carboxylic acid group of the catalyst acts as a Brønsted acid, activating the electrophilic partner, for instance, an aldehyde in an aldol reaction, through hydrogen bonding. This dual activation, a hallmark of proline catalysis, brings the reacting partners into close proximity within a well-defined transition state assembly.

For the aldol reaction, a widely accepted model is the Zimmerman-Traxler transition state, which resembles a chair-like conformation. In this arrangement, the substituents of the reacting partners orient themselves to minimize steric hindrance, thereby dictating the stereochemical outcome of the newly formed carbon-carbon bond. Following the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

In the context of a Michael addition, the enamine intermediate generated from the catalyst and a donor molecule attacks an α,β-unsaturated carbonyl compound (the Michael acceptor). The stereoselectivity is again controlled by the geometry of the transition state, which is influenced by the chiral scaffold of the catalyst.

Role of the Phosphonooxy Moiety in Catalytic Activation, Substrate Recognition, and Stereocontrol

The distinguishing feature of this compound is the phosphonooxy group at the C4 position. This substituent is expected to exert a significant influence on the catalyst's behavior through a combination of steric and electronic effects, as well as its potential for additional interactions.

Electronic Effects: The phosphonooxy group is electron-withdrawing, which can influence the acidity of the carboxylic acid and the nucleophilicity of the enamine intermediate. An increase in the acidity of the carboxyl group could lead to more effective activation of the electrophile through stronger hydrogen bonding.

Steric Hindrance: The bulk of the phosphonooxy group can play a crucial role in shaping the transition state. This steric hindrance can enhance facial discrimination of the electrophile, leading to higher levels of enantioselectivity. By creating a more defined chiral pocket, it can better control the approach of the substrates.

Substrate Recognition and Binding: The phosphate group, with its potential for hydrogen bonding and electrostatic interactions, can offer additional binding sites for the substrates. This can lead to a more rigid and organized transition state, which is often a prerequisite for high stereocontrol. The ability to form multiple non-covalent interactions can be particularly beneficial in orienting the substrates for the desired reaction pathway.

Influence of Heterogeneous Support Environments on Reaction Mechanism and Kinetics

Immobilizing organocatalysts like this compound onto solid supports is a strategy of significant interest for practical applications, as it facilitates catalyst recovery and reuse. The nature of the support and the method of immobilization can have a profound effect on the reaction mechanism and kinetics.

When this compound is anchored to a heterogeneous support, such as silica gel, polymers, or magnetic nanoparticles, its local environment is altered. This can lead to several changes in its catalytic performance.

Mechanistic Implications: The fundamental catalytic cycle involving enamine formation is generally presumed to remain operative. However, the conformation and flexibility of the catalyst can be constrained by the support. This can, in some cases, enhance stereoselectivity by locking the catalyst into a more active and selective conformation. Conversely, improper tethering could block access to the active sites, thereby reducing catalytic activity.

Kinetic Effects: The kinetics of the reaction can be influenced by mass transfer limitations. The diffusion of substrates to the catalytic sites on the support and the diffusion of products away from the support can become rate-limiting steps. This can result in different observed reaction rates compared to the homogeneous counterpart. The polarity and surface properties of the support can also affect the partitioning of substrates and products between the bulk solvent and the catalyst's microenvironment, thereby influencing local concentrations and reaction rates.

Research on supported L-proline catalysts has shown that the choice of the linker used to attach the catalyst to the support is crucial. A linker that is too short may lead to steric hindrance and reduced activity, while a longer, more flexible linker can allow the catalyst to behave more like its homogeneous counterpart.

The following table summarizes the expected effects of the phosphonooxy group and heterogeneous supports on the catalysis of this compound.

| Feature | Influence on Catalysis |

| Phosphonooxy Moiety | |

| Electronic Effect | Modulates acidity of the carboxyl group and nucleophilicity of the enamine. |

| Steric Hindrance | Enhances facial discrimination of the electrophile, potentially increasing enantioselectivity. |

| Additional Interactions | Provides potential for extra hydrogen bonding or electrostatic interactions, leading to a more organized transition state. |

| Heterogeneous Support | |

| Catalyst Conformation | May restrict the catalyst to a more active conformation, potentially enhancing stereoselectivity. |

| Mass Transfer | Can introduce diffusion limitations, affecting the overall reaction kinetics. |

| Support Properties | The nature of the support (e.g., polarity, surface area) can influence substrate and product partitioning, impacting local concentrations and reaction rates. |

Conclusion

(4R)-4-(Phosphonooxy)-L-proline is a specialized derivative of L-proline that holds considerable promise as a research tool in biochemistry and pharmacology. Its synthesis is achievable from readily available starting materials, and its key physicochemical feature is the presence of a cleavable phosphonooxy group. This functional group enables its use in novel biochemical assays and as a potential inhibitor of proline-metabolizing enzymes. Furthermore, its design as a prodrug of (4R)-4-hydroxy-L-proline offers a strategy to potentially improve the therapeutic profile of the parent compound. Continued investigation into the synthesis, biological activity, and metabolic fate of this compound and related derivatives will undoubtedly expand their applications in scientific research.

Conformational Analysis and Stereochemical Control in L Proline Derivatives

Conformational Preferences of (4R)-4-(Phosphonooxy)-L-proline and Analogous 4-Substituted Prolines

The substitution at the C4 position of the proline ring plays a crucial role in determining the conformational preferences of the molecule. The pyrrolidine (B122466) ring of proline primarily exists in two puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker), where the Cγ carbon is displaced towards or away from the carboxyl group, respectively. nih.govnih.gov The introduction of a substituent at the 4R position, such as a hydroxyl, fluoro, or phosphonooxy group, significantly influences the equilibrium between these two puckers.

Electron-withdrawing substituents at the 4R position, like the phosphonooxy group in this compound, generally favor an exo ring pucker. nih.govnih.gov This preference is attributed to stereoelectronic effects, specifically the gauche effect, where the electron-withdrawing substituent orients itself to be anti-periplanar to specific C-H bonds on the ring, a conformation that is electronically favored despite potential steric hindrance. nih.gov For instance, studies on 4R-hydroxyproline (Hyp) and 4R-fluoroproline (Flp) have shown a strong preference for the exo pucker. acs.orgresearchgate.net This exo pucker is critical for stabilizing the polyproline II (PPII) helical conformation, a common secondary structure element in proteins. nih.govacs.org

In contrast, 4S-substituted prolines with electron-withdrawing groups tend to favor the endo ring pucker. nih.gov This difference in conformational preference between 4R and 4S isomers highlights the precise stereochemical control exerted by the substituent.

The conformational preferences of various 4-substituted prolines have been extensively studied using techniques like NMR spectroscopy and X-ray crystallography, as well as computational methods. nih.govacs.org These studies have provided detailed insights into the dihedral angles (φ, ψ) and the puckering parameters of the pyrrolidine ring.

Table 1: Conformational Preferences of 4-Substituted Proline Analogs

| 4-Substituent (Stereochemistry) | Preferred Ring Pucker | Favored Peptide Bond Isomer | Impact on Secondary Structure |

| (4R)-OH (Hydroxyproline) | Exo | Trans | Stabilizes PPII helix |

| (4R)-F (Fluoroproline) | Exo | Trans | Stabilizes PPII helix |

| (4R)-OPO₃H₂ (Phosphonooxy) | Exo (Predicted) | Trans (Predicted) | Likely stabilizes PPII helix |

| (4S)-F (Fluoroproline) | Endo | Cis | Disfavors PPII, favors β-turns |

| (4S)-Nitrobenzoate | Endo | Cis | Promotes extended conformations |

This table summarizes general trends observed in published research. The preferences for this compound are predicted based on the behavior of other 4R-substituted prolines with electron-withdrawing groups.

Impact of 4R-Substitution on Pyrrolidine Ring Pucker and Peptide Bond Isomerization

The puckering of the pyrrolidine ring and the isomerization of the adjacent peptide bond (ω angle) are intrinsically linked. nih.gov The conformation of the ring directly influences the relative stability of the cis and trans isomers of the Xaa-Pro peptide bond. nih.gov For most amino acids, the trans conformation of the peptide bond is overwhelmingly favored due to steric clashes in the cis form. nih.gov However, in proline, the energy difference between the cis and trans isomers is much smaller, allowing for a significant population of the cis conformer. nih.govsigmaaldrich.com

A 4R-substitution with an electron-withdrawing group, which promotes an exo ring pucker, further stabilizes the trans conformation of the peptide bond. nih.govnih.gov This stabilization is partly due to a favorable n→π* interaction, where the lone pair of the preceding carbonyl oxygen (n) interacts with the antibonding orbital (π*) of the prolyl carbonyl group. nih.govnih.gov The exo pucker brings these orbitals into a more favorable alignment for this interaction.

Conversely, an endo ring pucker, favored by 4S-substituents, is often associated with a higher population of the cis peptide bond. nih.govnih.gov The cis conformation is frequently found in turns and loops of protein structures. nih.gov Therefore, by selecting the stereochemistry of the C4 substituent, it is possible to control the cis/trans isomer ratio of the prolyl peptide bond and, consequently, the local backbone conformation. aminer.orgnih.gov

The interconversion between the endo and exo ring puckers has a relatively low energy barrier, while the cis-trans isomerization of the peptide bond has a higher activation energy and occurs on a slower timescale, often being a rate-limiting step in protein folding. nih.govrsc.org

Stereoelectronic Effects and Their Contribution to Molecular Architecture of L-Proline Analogues

Stereoelectronic effects are a cornerstone in understanding the conformational behavior of substituted prolines. These effects arise from the interaction of electron orbitals and can override purely steric considerations. In the context of 4-substituted prolines, the primary stereoelectronic effect is the gauche effect. nih.gov

As mentioned earlier, an electron-withdrawing substituent at the 4R position favors a pseudo-axial orientation on the pyrrolidine ring to be anti-periplanar to certain C-H bonds, leading to the exo pucker. nih.gov This arrangement allows for stabilizing hyperconjugative interactions, where electron density from a filled C-H bonding orbital is donated into the empty σ* antibonding orbital of the C-X bond (where X is the electron-withdrawing substituent). The more electron-withdrawing the substituent, the lower the energy of the σ* orbital, and the stronger this stabilizing interaction becomes. nih.gov

This stereoelectronic control has a cascading effect on the entire molecular architecture. The induced exo pucker pre-organizes the backbone dihedral angles (φ, ψ) to favor conformations like the polyproline II (PPII) helix. nih.gov The φ angle is largely restricted by the cyclic nature of proline, but the ψ angle is influenced by the ring pucker. nih.gov The exo pucker is compatible with the ψ angles found in the PPII helix. nih.gov

Furthermore, the n→π* interaction is another critical stereoelectronic force. The stabilization of the trans peptide bond by this interaction in 4R-substituted prolines is a direct consequence of the substituent-induced ring pucker. nih.gov These subtle electronic interactions are therefore powerful tools for engineering specific peptide and protein conformations. cancer.govacs.org

Correlation between Conformation and Functional Role in Catalysis and Biomolecular Interactions

The precise conformational control exerted by 4-substituted prolines has profound implications for their functional roles in catalysis and biomolecular interactions. nih.govlongdom.org The ability to favor a specific ring pucker and cis/trans isomer ratio allows for the rational design of peptides and proteins with enhanced stability, activity, or specific recognition properties. nih.gov

In catalysis , proline and its derivatives are widely used as organocatalysts. longdom.orgorganic-chemistry.org The catalytic mechanism often involves the formation of enamine or iminium ion intermediates, and the conformation of the proline ring is critical for the stereochemical outcome of the reaction. longdom.org By locking the proline catalyst in a specific conformation using a 4-substituent, it is possible to enhance the enantioselectivity and efficiency of the catalyzed reaction. For example, the conformation of the catalyst can influence the facial selectivity of the approach of a reactant to the intermediate.

In biomolecular interactions , the conformation of proline residues is often a key determinant of binding affinity and specificity. For instance, the stability of the collagen triple helix is highly dependent on the presence of (4R)-hydroxyproline, which adopts the exo pucker necessary for the characteristic PPII conformation of the collagen strands. nih.govnih.gov Similarly, the introduction of 4-substituted prolines into bioactive peptides can modulate their interaction with receptors or enzymes. A peptide might only be active in its trans or cis proline conformation, and a 4-substituent can be used to bias the equilibrium towards the active form. nih.gov

Furthermore, prolyl cis/trans isomerization can act as a molecular switch, regulating protein function. nih.gov Enzymes known as peptidyl-prolyl isomerases (PPIases), such as cyclophilin A, catalyze this isomerization, playing crucial roles in protein folding, signaling, and other cellular processes. nih.gov The conformation of the proline residue within a substrate is critical for its recognition and processing by these enzymes. Studies with proline analogs have shown that enzymes like prolyl 4-hydroxylase discriminate between different ring puckers, suggesting a mechanism to avoid product inhibition. nih.gov

Biomolecular Interactions and Structural Roles of Phosphorylated L Proline Derivatives

Phosphorylation of Proline Residues as a Post-Translational Modification in Biological Contexts

Post-translational modifications are crucial for the functional regulation of existing proteins in response to cellular signals and environmental changes. nih.gov Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is one of the most common and well-studied PTMs, capable of dramatically altering a protein's biological function. nih.govyoutube.com This modification can change a protein's conformation, activate or inactivate enzymes, and mediate protein-protein interactions. youtube.com

While serine, threonine, and tyrosine are the most commonly phosphorylated residues, the phosphorylation of proline is a more complex and indirect process. youtube.com The hydroxylation of proline to form hydroxyproline (B1673980) is often a prerequisite for subsequent modifications. nih.gov This irreversible reaction, catalyzed by enzymes like prolyl 4-hydroxylase (P4H), is the most common post-translational modification in humans and yields (2S,4R)-4-hydroxyproline. nih.gov This initial hydroxylation can then enable further modifications, including phosphorylation. nih.gov

In certain signaling pathways, prolyl hydroxylation is a critical step that primes protein kinases for autophosphorylation and subsequent activation. nih.gov For example, the activation of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) requires prolyl hydroxylation, which then leads to tyrosine autophosphorylation. nih.gov This demonstrates a cascade where a proline modification is intrinsically linked to phosphorylation events that regulate protein function. The formation of these prolyl-hydroxylated intermediates represents a novel mechanism for kinase maturation and is thought to be a general regulatory mechanism for many CMGC kinases in eukaryotes. nih.gov The introduction of a phosphate group, often via a phosphonooxy moiety, can then serve as a recognition signal for other proteins, modulating cellular pathways and signaling cascades. nih.govmdpi.com

Table 1: Key Enzymes and Processes in Proline Modification and Signaling

| Enzyme/Process | Role | Biological Consequence |

|---|---|---|

| Prolyl 4-Hydroxylase (P4H) | Catalyzes the hydroxylation of proline to hydroxyproline. nih.gov | Essential for collagen stability and can enable further post-translational modifications. nih.gov |

| Protein Kinases | Catalyze the phosphorylation of amino acid residues. youtube.com | Regulates protein function, enzyme activity, and protein-protein interactions. youtube.com |

| Protein Phosphatases | Catalyze the dephosphorylation of amino acid residues. nih.gov | Reverses the effects of phosphorylation, providing a regulatory switch. nih.gov |

| DYRK1A/B Activation | Requires prolyl hydroxylation prior to autophosphorylation. nih.gov | A key step in the maturation and activation of these kinases. nih.gov |

Modulatory Effects of Phosphonooxy-Proline Analogues on Protein Conformation and Intermolecular Interactions

The unique cyclic structure of proline confers significant conformational rigidity compared to other amino acids, often acting as a structural disruptor in alpha-helices and beta-sheets. sigmaaldrich.com This inherent rigidity restricts the conformational space of the peptide chain. sigmaaldrich.com The introduction of a substituent at the 4-position of the proline ring, such as a hydroxyl or a phosphonooxy group, further influences the ring's pucker and the isomerization of the preceding peptide bond (cis/trans). nih.gov

The addition of a phosphate group introduces a significant negative charge, which can alter both intramolecular and intermolecular interactions. youtube.com This charge can lead to the formation of new salt bridges or the disruption of existing electrostatic interactions, thereby modulating protein conformation and stability. youtube.com Furthermore, the phosphorylated residue can act as a binding site for specific protein domains. For instance, some WW domain-containing proteins specifically recognize and bind to phosphorylated serine or threonine residues that are immediately followed by a proline. nih.govnih.gov The crystal structure of the Pin1 WW domain bound to a phosphopeptide reveals the specific residues involved in recognizing the phosphoserine side chain and the adjacent proline rings. nih.gov This highlights how phosphorylation adjacent to proline can create specific recognition motifs for protein-protein interactions, a principle that likely extends to directly phosphorylated proline analogues.

Table 2: Conformational Effects of Proline and its Analogues

| Amino Acid/Analogue | Key Conformational Feature | Impact on Protein Structure |

|---|---|---|

| L-Proline | Restricted phi (φ) angle (~ -65°); cis/trans isomerization. sigmaaldrich.com | Acts as a structural disruptor; common in turns. sigmaaldrich.com |

| (4R)-4-Hydroxy-L-proline | Strong preference for Cγ-exo ring pucker. nih.gov | Stabilizes the trans peptide bond conformation. nih.gov |

| (4R)-4-Fluoroproline | Induces a Cγ-exo pucker, similar to hydroxyproline. | Stabilizes polyproline II (PPII) helices. researchgate.net |

| (4S)-4-Fluoroproline | Induces a Cγ-endo pucker. | Destabilizes polyproline II (PPII) helices. researchgate.net |

| (4R)-4-(Phosphonooxy)-L-proline | Expected to strongly influence ring pucker and introduce a negative charge. | Predicted to significantly alter local conformation and create new interaction sites. |

Research into Proline Derivatives in Antimicrobial Peptide Mechanisms and Ribosome Assembly Modulation

Proline-rich antimicrobial peptides (PrAMPs) are a distinct class of host defense peptides characterized by their high proline content and a net positive charge, often from arginine residues. nih.govmdpi.com Unlike many other antimicrobial peptides that act by disrupting the bacterial cell membrane, PrAMPs typically have a non-lytic mechanism of action. nih.gov They are actively transported into the cytoplasm of susceptible bacteria, where they engage with specific intracellular targets. nih.govnih.govresearchgate.net

A primary target for many PrAMPs is the bacterial ribosome. mdpi.comnih.govresearchgate.netwindows.net By binding to the ribosome, these peptides can inhibit protein synthesis, leading to bacterial cell death. mdpi.comnih.gov Structural studies have revealed that PrAMPs can block the peptide exit tunnel of the ribosome, effectively stalling translation. nih.govwindows.net This interaction is highly specific, which is a key feature distinguishing their mechanism from the non-specific membrane disruption caused by other antimicrobial peptides. nih.gov

While the role of proline-rich sequences is well-established in the function of these antimicrobial peptides, research specifically detailing the involvement of phosphorylated proline derivatives in this context is less common. The unique structural constraints and the potential for specific interactions conferred by proline residues are clearly central to the activity of PrAMPs. embopress.orgembopress.org The synthesis of peptides containing consecutive proline residues can impede the rate of peptide bond formation and even cause the ribosome to stall. embopress.orgembopress.org This inherent property of proline, which is exploited by PrAMPs, underscores the sensitivity of the ribosome to the structure of the nascent peptide chain.

Table 3: Characteristics of Proline-Rich Antimicrobial Peptides (PrAMPs)

| Characteristic | Description | Reference |

|---|---|---|

| Composition | High content of proline and arginine residues. | nih.govmdpi.com |

| Mechanism of Action | Non-lytic; targets intracellular components. | nih.gov |

| Cellular Uptake | Actively transported into bacterial cells. | nih.govnih.govresearchgate.net |

| Primary Target | Bacterial ribosome, inhibiting protein synthesis. | mdpi.comnih.govresearchgate.netwindows.net |

| Binding Site | Often block the peptide exit tunnel of the ribosome. | nih.govwindows.net |

Development of Proline Analogues as Probes for Studying Enzymatic Recognition and Cellular Pathways

Proline analogues are invaluable tools for elucidating the mechanisms of enzymes and for probing cellular processes. nih.govresearchgate.net By synthetically modifying the proline structure, researchers can create molecules that act as inhibitors, substrates, or spectroscopic probes to study protein structure, function, and dynamics. researchgate.netresearchgate.net

For instance, proline analogues have been instrumental in studying the enzymes involved in proline metabolism and modification, such as prolyl 4-hydroxylases (P4Hs) and post-proline cleaving enzymes (PPCEs). nih.govmdpi.comsemanticscholar.org By using peptides containing various proline derivatives, researchers have been able to probe the substrate specificity and conformational requirements of these enzymes. nih.gov Studies with P4H have shown that the enzyme recognizes the Cγ-endo pucker of the proline ring in its substrates, a conformation that is different from that of its product, hydroxyproline. nih.gov This conformational discrimination is thought to be a mechanism to avoid product inhibition. nih.gov

Furthermore, proline analogues equipped with specific functional groups can be used as molecular probes. For example, 4,4-difluoroproline serves as a unique ¹⁹F NMR probe to investigate proline conformation within peptides and proteins. researchgate.net In a similar vein, this compound and related compounds can be developed as probes to study the kinases and phosphatases that act on proline residues. They can also be used to investigate the downstream effects of proline phosphorylation in cellular signaling pathways by mimicking the phosphorylated state. The development of such probes is crucial for identifying and characterizing the proteins that recognize and bind to phosphorylated proline, thereby mapping out the specific cellular pathways in which this modification plays a regulatory role. nih.gov

Table 4: Applications of Proline Analogues in Research

| Analogue/Derivative Type | Application | Example |

|---|---|---|

| Fluorinated Prolines | ¹⁹F NMR probes for conformational studies. researchgate.net | 4,4-Difluoroproline. researchgate.net |

| Substituted Prolines | Probing enzyme substrate specificity. nih.gov | Peptides containing various fluorinated or thiolated prolines to study prolyl 4-hydroxylase. nih.gov |

| Heterocyclic Analogues | Modulating peptide bond isomerization and ring pucker. sigmaaldrich.comresearchgate.net | 4-Thiaproline. researchgate.net |

| Phenol-Derivatized Prolines | Enzymatic modification of N-terminal proline residues for bioconjugation. researchgate.net | Coupling of phenol-derivatized cargo to proteins using tyrosinase. researchgate.net |

| Phosphorylated Prolines | Probes for studying kinases, phosphatases, and signaling pathways. | This compound. |

Theoretical and Computational Approaches in 4r 4 Phosphonooxy L Proline Research

Density Functional Theory (DFT) Studies for Conformational Landscape Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine molecular geometries, energies, and other properties. For (4R)-4-(Phosphonooxy)-L-proline, DFT studies are crucial for elucidating its complex conformational landscape, which is primarily defined by the puckering of the pyrrolidine (B122466) ring and the isomerization of the prolyl amide bond.

The pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-exo and Cγ-endo. The energy difference between these puckers is typically small for unsubstituted proline (~0.5 kcal/mol), but substitution at the C4 position can significantly bias this equilibrium. nih.gov Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation. The phosphonooxy group at the 4R position, with its size and electronic properties, is expected to exert a strong influence on both the ring pucker and the cis/trans amide bond equilibrium.

DFT calculations, such as those using the B3LYP hybrid functional with an extended basis set like 6-311++G**, can be used to map the potential energy surface of the molecule. nih.gov These studies involve optimizing the geometries of various possible conformers (e.g., exo/trans, exo/cis, endo/trans, endo/cis) and calculating their relative energies. Computational studies on analogous 4-substituted prolines, such as (4R)-fluoroproline, have shown a distinct preference for the Cγ-exo ring pucker and the trans amide bond. researchgate.netresearchgate.net This preference is attributed to stereoelectronic effects, where the electronegative substituent at the 4R-position stabilizes the exo pucker. researchgate.net It is hypothesized that the bulky and electronegative phosphonooxy group in this compound would similarly favor an exo pucker to minimize steric hindrance and optimize electronic interactions.

Table 1: Predicted Conformational Preferences of 4-Substituted Prolines based on DFT Studies

| Compound | Favored Ring Pucker | Favored Amide Conformation | Reference |

|---|---|---|---|

| (4R)-Fluoroproline | Exo | Trans | researchgate.net |

| (4S)-Fluoroproline | Endo | Cis | researchgate.net |

| (4R)-Azidoproline | Exo | Trans | chimia.ch |

| (4S)-Azidoproline | Endo | Trans (less pronounced than 4R) | chimia.ch |

| Proline (unsubstituted) | Endo (slight preference) | Trans | nih.gov |

Molecular Dynamics (MD) Simulations of this compound in Solution and Interacting Systems

While DFT provides static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For this compound, MD simulations are essential for understanding its behavior in a physiological-like aqueous environment and how it influences the structure of peptides it is incorporated into.

Simulations of L-proline in water have shown that it has a significant ordering effect on the surrounding water molecules, with a hydration shell of approximately 19 to 25 water molecules. researchgate.net The phosphonooxy group in this compound, being charged and capable of hydrogen bonding, would be expected to have an even more profound interaction with the solvent. MD simulations can characterize the radial distribution functions of water around the solute, quantifying the structure and stability of this hydration layer. researchgate.net

When incorporated into a peptide, the conformational preferences of the proline derivative can have a significant impact on the peptide's secondary structure. MD simulations, sometimes using enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) or replica exchange MD (REMD), can explore the conformational space of peptides containing this compound. frontiersin.orgnih.gov These simulations can track the transitions between endo and exo ring puckers and the isomerization between cis and trans amide bonds, events that can be critical for protein folding and function. frontiersin.orgnih.gov Studies on other 4-substituted prolines have demonstrated that the (4R) configuration tends to stabilize polyproline II (PPII) helices, which are characterized by all-trans amide bonds. researchgate.netchimia.ch MD simulations can validate whether this compound imparts a similar conformational bias.

Table 2: Key Parameters from MD Simulations of L-Proline in Aqueous Solution

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Hydration Number | ~19-25 water molecules | Indicates strong interaction with solvent, ensuring high solubility. | researchgate.net |

| Water Structure | Proline strongly affects the tetrahedral structure of water. | Highlights the role of proline as a bioprotectant/osmolyte. | researchgate.net |

| Self-Aggregation | No evidence of self-aggregation was found in simulations. | Contradicts some earlier hypotheses based on experimental findings. | researchgate.net |

Computational Prediction and Validation of Catalytic Mechanisms and Enantioselectivity

L-proline and its derivatives are renowned organocatalysts, particularly for asymmetric reactions like the aldol (B89426) and Mannich reactions. researchgate.netmdpi.com Computational methods, primarily DFT, are instrumental in predicting and validating the catalytic mechanisms and the origins of enantioselectivity for these catalysts.

The widely accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the catalyst and a carbonyl donor (e.g., acetone). researchgate.net This enamine then attacks a carbonyl acceptor (e.g., benzaldehyde). The stereochemical outcome of the reaction is determined in the carbon-carbon bond-forming transition state. Computational studies model the various possible transition state geometries to determine the lowest energy pathway, which corresponds to the major product isomer. researchgate.net

For a substituted proline like this compound, the substituent at the C4 position can influence enantioselectivity in several ways:

Steric Effects: The bulky phosphonooxy group can sterically block one face of the enamine, directing the electrophile to the opposite face.

Electronic Effects: The substituent can alter the electronic properties of the pyrrolidine ring and the catalytically active carboxylic acid group.

Conformational Control: As discussed, the substituent biases the ring pucker, which in turn influences the geometry of the transition state. researchgate.net

DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) can be used to model the transition states for the formation of different stereoisomers. researchgate.net The difference in the calculated free energies of activation (ΔΔG‡) for the competing pathways can be used to predict the enantiomeric excess (ee) of the reaction. These computational predictions can then be validated by comparison with experimental results, providing a powerful feedback loop for the design of new, more selective catalysts.

Table 3: Computationally Predicted Enantioselectivity for Aldol Reaction Catalyzed by Proline Derivatives

| Catalyst | Predicted ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (% ee) | Key Factor Influencing Selectivity | Reference |

|---|---|---|---|---|

| L-Proline | 1.9 | 92% (R) | Hydrogen bonding and geometry for proton transfer. | researchgate.net |

| (4R)-Hydroxyproline | 2.2 | 96% (R) | OH group stabilizes the transition state via H-bonding. | researchgate.net |

| (4S)-Hydroxyproline | 1.6 | 86% (R) | OH group in axial position offers less stabilization. | researchgate.net |

| Azetidine-2-carboxylic acid | 2.5 | 98% (R) | Four-membered ring increases geometric constraints. | researchgate.net |

In Silico Modeling of Interactions between Phosphonooxy-Proline Derivatives and Biomolecules

Understanding how a molecule interacts with biological targets like enzymes or receptors is fundamental to drug discovery and chemical biology. In silico modeling, particularly molecular docking and MD simulations, provides a structural basis for these interactions. For derivatives of this compound, these techniques can predict binding modes, estimate binding affinities, and identify key intermolecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand (e.g., a peptide containing phosphonooxy-proline) into the binding site of a protein (whose 3D structure is known from X-ray crystallography or NMR) and using a scoring function to estimate the binding affinity for different poses. The phosphonooxy group, as a phosphate (B84403) mimic, could be designed to interact with phosphate-binding sites in enzymes like kinases or phosphatases. Docking studies can reveal crucial interactions, such as hydrogen bonds between the phosphate oxygens and protein residues, or salt bridges with positively charged residues like arginine or lysine. nih.gov

Following docking, MD simulations can be performed on the predicted ligand-protein complex. nih.gov These simulations assess the stability of the predicted binding pose over time. A stable complex is indicated by low root-mean-square deviation (RMSD) values for both the ligand and the protein backbone. nih.gov MD simulations also provide a more dynamic and realistic view of the interactions, accounting for protein flexibility and the presence of solvent. These in silico models can generate hypotheses about which amino acid residues in the protein are critical for binding, which can then be tested experimentally through techniques like site-directed mutagenesis. researchgate.net

Table 4: Example of In Silico Interaction Analysis (Hypothetical)

| Parameter | Method | Finding | Interpretation |

|---|---|---|---|

| Binding Affinity | Molecular Docking (e.g., AutoDock Vina) | -8.5 kcal/mol | Predicts strong binding affinity to the target protein. |

| Binding Pose | Molecular Docking | Phosphonooxy group forms salt bridges with Arg12, Lys88. | Identifies key electrostatic interactions driving binding. |

| Complex Stability | Molecular Dynamics (100 ns) | Ligand RMSD < 2.0 Å; Protein RMSD < 2.5 Å | The predicted binding mode is stable over the simulation time. |

| Key Interactions | MD Simulation Analysis | Persistent H-bonds between proline backbone and Gly110. | Highlights the importance of backbone interactions for stable binding. |

Q & A

Q. Example Synthesis Protocol :

| Step | Reagent/Condition | Purpose | Yield (%) | Ref. |

|---|---|---|---|---|

| 1 | (2S,4R)-4-hydroxyproline, Boc₂O | Amino protection | 85 | |

| 2 | POCl₃, DMF, 0°C | Phosphorylation | 60 | |

| 3 | Deprotection (TFA) | Final product isolation | 90 |

How does the phosphonooxy group in this compound affect peptide backbone conformation compared to unmodified proline?

Advanced Research Question

The phosphonooxy group introduces steric and electronic effects that alter proline’s ring puckering (Cγ-endo vs. Cγ-exo), impacting peptide secondary structures. Methodological approaches include:

Q. Key Findings :

- Conformational Locking : Phosphonooxy substitution stabilizes the trans-proline conformation, reducing peptide flexibility.

- Aggregation Prevention : Hydrophilic phosphonooxy groups reduce β-sheet aggregation in amyloid models .

What analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (220 nm) resolve enantiomers. Use chiral mobile phases (e.g., L-proline-coated columns) for stereochemical validation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 268.1 g/mol) .

- NMR : NMR distinguishes phosphorylation sites (δ = 0–5 ppm for phosphonooxy) .

Q. Results :

| Peptide Sequence | Tm (°C) | ΔH (kJ/mol) | Ref. |

|---|---|---|---|

| (Pro-Pro-Gly)₁₀ | 42 | 120 | |

| (Pro-(4R)-PhosPro-Gly)₁₀ | 58 | 180 |

What computational models predict the impact of phosphonooxy substitution on proline's ring puckering and hydrogen-bonding capacity?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate proline analogs in explicit solvent (e.g., TIP3P water) to assess puckering dynamics .

- Density Functional Theory (DFT) : Calculate energy barriers for Cγ-endo ↔ Cγ-exo transitions.

Key Insight :

Phosphonooxy substitution increases the energy barrier for ring flipping by 8–10 kcal/mol, favoring Cγ-endo conformers .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies in cytotoxicity or enzyme inhibition studies may arise from:

- Purity Issues : Trace metal contaminants from phosphorylation reagents (e.g., POCl₃) .

- Assay Conditions : Buffer ionic strength affects phosphonooxy group ionization (pKa ≈ 1.5).

Q. Methodological Recommendations :

- ICP-MS : Quantify residual metals.

- pH Titration : Correlate bioactivity with protonation state .

What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

Basic Research Question

- Coupling Reagents : Use HATU/DIPEA for efficient Fmoc-SPPS.

- Side-Chain Protection : Trityl (Trt) groups prevent phosphonooxy side reactions during cleavage .

Q. Protocol :

| Step | Reagent | Purpose |

|---|---|---|

| 1 | Fmoc-(4R)-PhosPro(Trt)-OH | Protected building block |

| 2 | 20% piperidine/DMF | Fmoc deprotection |

| 3 | TFA/TIS/H₂O (95:2.5:2.5) | Final cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.